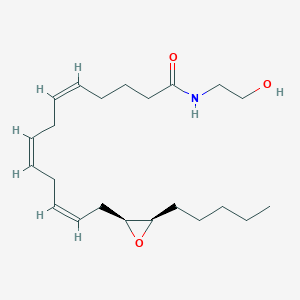

14(15)-EET ethanolamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Arachidonyl ethanolamide (AEA) is an endogenous lipid neurotransmitter with cannabinergic activity, binding to both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. Fatty acid amide hydrolase (FAAH) is the enzyme responsible for the hydrolysis and inactivation of AEA. Metabolism of AEA by cyclooxygenase-2, leading to formation of prostaglandin ethanolamides, and by lipoxygenases has also been documented. 14(15)-EET ethanolamide is a potential cytochrome P450 (CYP450) metabolite of arachidonoyl ethanolamide (AEA), although specific stereochemistry rather than a racemic mixture would likely ensue from enzymatic metabolism. CYP450 metabolism of AEA may be particularly relevant under conditions of fatty acid amide hydrolase inhibition. Evidence for the formation of 14(15)-EET ethanolamide in vivo has not been documented.

Applications De Recherche Scientifique

1. Biochemical Analysis and Metabolism

14(15)-EET ethanolamide is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to characterize its behavior in biological matrices. This method aids in understanding the biotransformation of 14(15)-EET ethanolamide to dihydroxyeicosatrienoic acid ethanolamides (DHET-EAs) by human epoxide hydrolases. Additionally, the method assists in detecting endogenous levels of these lipids in mouse tissues, providing insights into their biological roles (Rand et al., 2018).

2. Vascular Biology and Pharmacology

14(15)-EET ethanolamide and its analogs play a significant role in vascular biology. Studies have explored the structural requirements for the vasodilatory properties of 14,15-EET analogs, highlighting the importance of certain structural features for their activity in relaxing the bovine coronary artery. Such insights are vital for understanding the mechanisms underlying blood pressure regulation and the development of potential therapeutic agents (Falck et al., 2003).

3. Cardioprotection

Research has demonstrated the cardioprotective effects of 14,15-EET ethanolamide. For instance, exogenous 14,15-EET has been shown to elicit cardioprotection when administered prior to occlusion (pre-conditioning) or at reperfusion (post-conditioning) in mouse hearts. This highlights the potential therapeutic implications of 14,15-EET ethanolamide in protecting against myocardial ischemia-reperfusion injury (Motoki et al., 2008).

4. Cancer Research

14,15-EET ethanolamide is also involved in cancer biology. Studies have shown that 14,15-EET induces breast cancer cell epithelial-mesenchymal transition (EMT) and cisplatin resistance, mediated through integrin αvβ3 and the FAK/PI3K/AKT signaling pathway. This suggests the potential of targeting 14,15-EET ethanolamide pathways as a novel approach to counteract EMT and drug resistance in breast cancer cells (Luo et al., 2018).

5. Neuropharmacology

In the realm of neuropharmacology, 14(15)-EET ethanolamide and its metabolites interact with the endocannabinoid system. For instance, epoxyeicosatrienoic acid ethanolamides (EET-EAs) are metabolized by cytochrome P450 enzymes to hydroxyeicosatetraenoic acid ethanolamides and are considered potent cannabinoid receptor 2-selective agonists. These interactions are crucial for understanding the modulation of signaling pathways within the central nervous system and may have implications for developing novel therapeutic agents (Snider et al., 2009).

Propriétés

Formule moléculaire |

C22H37NO3 |

|---|---|

Poids moléculaire |

363.5 |

Nom IUPAC |

(5Z,8Z,11Z)-N-(2-hydroxyethyl)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienamide |

InChI |

InChI=1S/C22H37NO3/c1-2-3-12-15-20-21(26-20)16-13-10-8-6-4-5-7-9-11-14-17-22(25)23-18-19-24/h4,6-7,9-10,13,20-21,24H,2-3,5,8,11-12,14-19H2,1H3,(H,23,25)/b6-4-,9-7-,13-10-/t20-,21+/m1/s1 |

Clé InChI |

WYVHLKMCZZDTOU-XYFYYYGJSA-N |

SMILES |

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)NCCO |

Synonymes |

14(15)-EpETrE Ethanolamide; 14(15)-Epoxy Eicosatrienoyl Ethanolamide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.